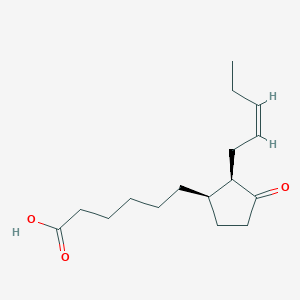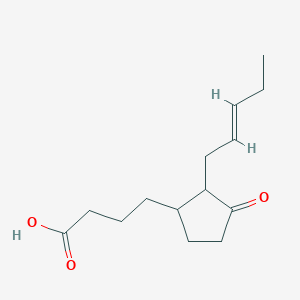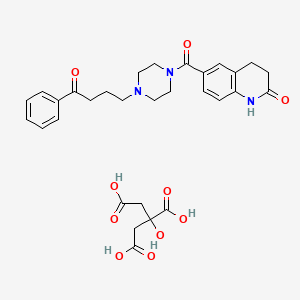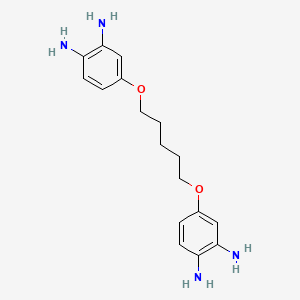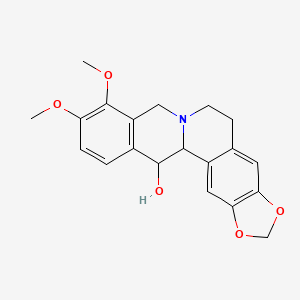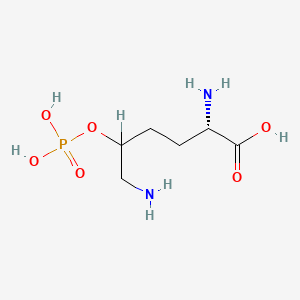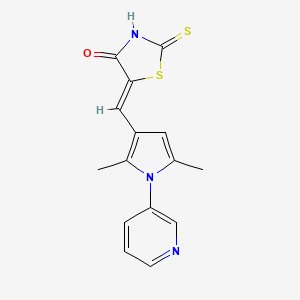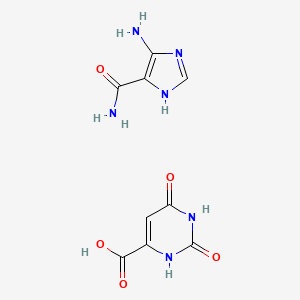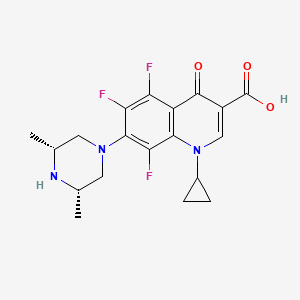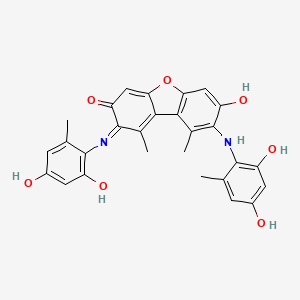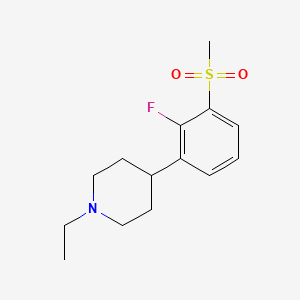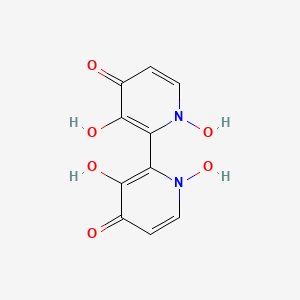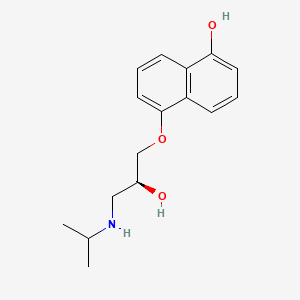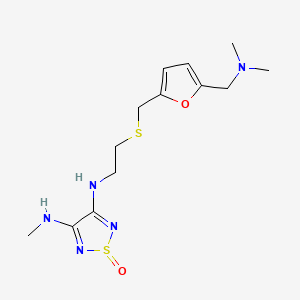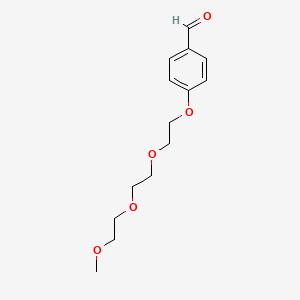
m-PEG4-苯甲醛
描述
M-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety . This moiety can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of m-PEG4-benzaldehyde is C14H20O5 . Its molecular weight is 268.31 .Chemical Reactions Analysis
M-PEG4-benzaldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups, which are commonly used for labeling and crosslinking carbonyl groups .Physical And Chemical Properties Analysis
M-PEG4-benzaldehyde has a molecular weight of 268.31 and a molecular formula of C14H20O5 . It is available in reagent grade for research use .科学研究应用
m-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety that can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . This compound is typically used in research settings .
One potential application of m-PEG4-benzaldehyde is in the field of polymer science , specifically in the synthesis of hyperbranched polymers . Hyperbranched polymers are a kind of highly branched three-dimensional macromolecule that have received much attention from interdisciplinary research . They have many branched points and their molecular chain is not easy to tangle . As the molecular weight of the substance increases, its viscosity does not vary . Rich end functional groups are simple to alter and conducive to the synthesis of a variety of functional materials .
Another potential application is in the field of pharmaceutical research . For instance, m-PEG4-benzaldehyde could be used to fabricate an acid-cleavable PEG polymer for the development of PEG-cleavable pH-sensitive liposomes . These liposomes could potentially enhance endosomal escape .
-
Proteomics Research : m-PEG4-benzaldehyde can be used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The benzaldehyde moiety in m-PEG4-benzaldehyde can react with primary amine groups, which could be useful in protein labeling or modification .
-
Development of Antibody Drug Conjugates (ADCs) : m-PEG4-benzaldehyde, being a PEG linker, can be useful in the development of ADCs . ADCs are a class of therapeutics which harness the specificity of monoclonal antibodies to deliver cytotoxic drugs to specific cells . The PEG linker is used to attach the drug to the antibody, and the benzaldehyde group in m-PEG4-benzaldehyde could potentially be used to link the drug to the antibody .
-
Chemical Synthesis : m-PEG4-benzaldehyde can be used in chemical synthesis . The benzaldehyde moiety in m-PEG4-benzaldehyde can react with primary amine groups, which could be useful in the synthesis of a variety of organic compounds .
-
Pharmaceutics : Benzaldehyde, which is a part of m-PEG4-benzaldehyde, is an important intermediate in the synthesis of many medicinal compounds . Therefore, m-PEG4-benzaldehyde could potentially be used in the pharmaceutical industry for the synthesis of various drugs .
安全和危害
M-PEG4-benzaldehyde is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Relevant Papers One paper discusses the use of a PEG-Benzaldehyde-Hydrazone-Lipid Based PEG-Sheddable pH-Sensitive Liposomes for endosomal escape and long circulation . Another paper presents the synthesis of substituted benzaldehydes via a two-step, one-pot procedure .
属性
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

